molecular formula C7H11NO2 B13802810 3-(1,3-Dioxan-2-yl)propanenitrile CAS No. 80692-35-9

3-(1,3-Dioxan-2-yl)propanenitrile

Cat. No.: B13802810
CAS No.: 80692-35-9
M. Wt: 141.17 g/mol
InChI Key: CCWLKBDKZGBCEY-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)propanenitrile is a chemical compound characterized by the presence of a 1,3-dioxane ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3-Dioxan-2-yl)propanenitrile can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Continuous flow reactors and advanced separation techniques are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol or NH₃ in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-yl)propanenitrile is unique due to the presence of both the 1,3-dioxane ring and the nitrile group, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-1-3-7-9-5-2-6-10-7/h7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWLKBDKZGBCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724226
Record name 3-(1,3-Dioxan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80692-35-9
Record name 3-(1,3-Dioxan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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